5-Fluoro-2'-O-methyluridine
Overview
Description
5-Fluoro-2'-O-methyluridine is a fluorinated pyrimidine nucleoside analog. This compound is known for its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. Its structure comprises a pyrimidine base attached to a sugar moiety, which is modified with a fluorine atom.
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2’-O-methyluridine is the enzyme thymidylate synthase . Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP), a nucleotide required for DNA replication .
Mode of Action
5-Fluoro-2’-O-methyluridine, once inside the cell, is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase . This inhibition blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . The interruption of this process leads to a decrease in DNA synthesis and cell proliferation .
Biochemical Pathways
5-Fluoro-2’-O-methyluridine affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of dTMP, a crucial component of DNA . This disruption in the DNA synthesis pathway leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that the compound is well absorbed but undergoes substantial first-pass metabolism by cytidine deaminase .
Result of Action
The molecular effect of 5-Fluoro-2’-O-methyluridine is the inhibition of DNA synthesis due to the blockage of dTMP formation . This leads to cell cycle arrest and induction of apoptosis . At the cellular level, it can cause autophagic features, particularly in exposed cardiomyocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2’-O-methyluridine. For instance, the pH and complexing ions in the environment can affect the speciation of the compound . Additionally, the presence of other chemical compounds in the environment can potentially interact with 5-Fluoro-2’-O-methyluridine, altering its effectiveness .
Biochemical Analysis
Biochemical Properties
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which are involved in nucleotide metabolism . By inhibiting these enzymes, it disrupts the synthesis of viral RNA and DNA, thereby preventing the replication of viruses.
Cellular Effects
The effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione on cells are profound. It has been shown to induce cytotoxicity in cancer cells by incorporating into RNA and DNA, leading to the disruption of normal cellular processes . This compound affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. Additionally, it has antiviral properties, inhibiting the replication of certain RNA viruses.
Molecular Mechanism
At the molecular level, 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione exerts its effects by binding to and inhibiting key enzymes involved in nucleotide metabolism . This inhibition leads to the disruption of RNA and DNA synthesis, which is critical for viral replication and cancer cell proliferation. The compound’s incorporation into nucleic acids results in faulty genetic material, triggering cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione have been observed to change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells persist, although the degree of effectiveness may vary depending on the duration of exposure and the specific cell type.
Dosage Effects in Animal Models
The effects of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione in animal models vary with dosage. At lower doses, the compound exhibits antiviral and anticancer properties without significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is involved in several metabolic pathways, primarily those related to nucleotide metabolism . It interacts with enzymes such as uridine phosphorylase and thymidine phosphorylase, which play key roles in the synthesis and degradation of nucleotides. The compound’s presence can alter metabolic flux and affect the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins . These interactions facilitate its uptake and localization within target cells, where it can exert its therapeutic effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is critical for its activity. It is primarily localized in the nucleus and cytoplasm, where it can incorporate into RNA and DNA. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The compound’s activity is closely linked to its ability to reach these subcellular sites and interact with key biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2'-O-methyluridine typically involves the fluorination of a suitable pyrimidine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the pyrimidine ring. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the protection and deprotection of functional groups, selective fluorination, and purification steps to achieve high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2'-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
5-Fluoro-2'-O-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-fluorouridine: Another fluorinated pyrimidine nucleoside analog with similar antiviral and anticancer properties.
Uridine: A naturally occurring pyrimidine nucleoside that lacks the fluorine atom and has different biological activities.
Thymidine: A pyrimidine nucleoside involved in DNA synthesis, but without the fluorine modification.
Uniqueness
5-Fluoro-2'-O-methyluridine is unique due to its specific fluorine modification, which enhances its stability and biological activity compared to non-fluorinated analogs. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.
Properties
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAIYNPYHNWHGS-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617603 | |
Record name | 5-Fluoro-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61671-80-5 | |
Record name | 5-Fluoro-2'-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the discovery of RK9NH relate to the potential use of 5-fluoro-2'-O-methyluridine in cancer therapy?
A1: The study found that RK9NH can convert this compound into 5-fluorouracil []. 5-Fluorouracil is a known chemotherapeutic agent used in cancer treatment. This suggests that RK9NH could potentially be engineered or utilized to convert this compound into 5-fluorouracil within the body, acting as a prodrug strategy for cancer therapy.
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